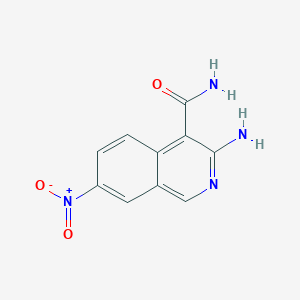

3-amino-7-nitroisoquinoline-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-7-nitroisoquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3/c11-9-8(10(12)15)7-2-1-6(14(16)17)3-5(7)4-13-9/h1-4H,(H2,11,13)(H2,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDHCFIEWMDVGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2C=C1[N+](=O)[O-])N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415471 | |

| Record name | 3-amino-7-nitroisoquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515832-81-2 | |

| Record name | 3-Amino-7-nitro-4-isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515832-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-7-nitroisoquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 3 Amino 7 Nitroisoquinoline 4 Carboxamide

Retrosynthetic Analysis Approaches for the Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. scitepress.org For 3-amino-7-nitroisoquinoline-4-carboxamide, the analysis involves several key disconnections.

A primary disconnection is the amide bond of the 4-carboxamide group, which simplifies the target to a 3-amino-7-nitroisoquinoline-4-carboxylic acid precursor. This transformation is a standard synthetic step. Further analysis focuses on the isoquinoline (B145761) core itself. The amino group at position 3 and the nitro group at position 7 are key features. Their introduction can be envisioned through two main strategies:

Late-Stage Functionalization: Building a pre-formed isoquinoline or dihydroisoquinoline core and then introducing the amino and nitro groups. This approach is challenging due to the directing effects of the heterocyclic ring and existing substituents.

Pre-Functionalized Precursors: Starting with benzene-derived precursors that already contain the nitro group and other necessary functionalities, and then constructing the nitrogen-containing ring.

A plausible retrosynthetic pathway is illustrated below, starting from a pre-nitrated benzene (B151609) derivative. This approach offers better control over the regiochemistry of the nitro group.

Figure 1: Plausible Retrosynthetic Pathway

Strategies for Constructing the Isoquinoline Core

The formation of the isoquinoline ring is a cornerstone of the synthesis. Various classical and modern methods are available for this purpose.

Cyclization and Annulation Reactions

Several named reactions are fundamental to isoquinoline synthesis and can be adapted for complex targets.

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline (B110456), which can then be oxidized to the aromatic isoquinoline. jk-sci.comwikipedia.orgnrochemistry.comorganic-chemistry.org The reaction typically requires dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com The success of this reaction is highly dependent on the electronic nature of the benzene ring; electron-donating groups facilitate the cyclization. jk-sci.comnrochemistry.com

Pictet-Spengler Reaction: This method produces tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. pharmaguideline.com This is particularly useful when a reduced isoquinoline core is a desired intermediate.

Pomeranz-Fritsch Reaction: This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from a benzaldehyde (B42025) and an aminoacetaldehyde dialkyl acetal (B89532), to yield an isoquinoline. organicreactions.orgchemistry-reaction.comwikipedia.org This method allows for the preparation of isoquinolines with substitution patterns that may be difficult to achieve with other methods. organicreactions.org

| Reaction | Starting Materials | Key Reagents | Product |

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅, Tf₂O wikipedia.orgnrochemistry.com | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl) pharmaguideline.com | Tetrahydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde, Aminoacetaldehyde dialkyl acetal | Strong acid (e.g., H₂SO₄) chemistry-reaction.comwikipedia.org | Isoquinoline |

Multi-component Reactions for Isoquinoline Ring Formation

Modern synthetic chemistry increasingly utilizes multi-component reactions (MCRs) to construct complex molecules in a single step, which is efficient and reduces waste. iau.iriicbe.org Several MCRs have been developed for the synthesis of highly substituted isoquinolines. organic-chemistry.orgacs.orgacs.org

One such strategy involves the condensation of ortho-lithiated tolualdehyde imines with nitriles. This method allows for the convergent assembly of multiple components in a single operation, providing rapid access to polysubstituted isoquinolines that are otherwise difficult to prepare. nih.govharvard.edu Another approach is the rhodium(III)-catalyzed C-H bond activation of in-situ generated oximes and their subsequent cyclization with internal alkynes, enabling the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org These methods offer a high degree of flexibility and can incorporate a wide range of functional groups. organic-chemistry.orgnih.gov

Introduction of the Nitro Group at Position 7

The regioselective introduction of a nitro group at the C7 position is a critical and non-trivial step in the synthesis of the target molecule.

Regioselective Nitration Methodologies of Isoquinolines

Direct nitration of the parent isoquinoline ring is challenging for achieving C7 substitution. Electrophilic aromatic substitution on isoquinoline typically occurs at the C5 and C8 positions. thieme-connect.de Under standard nitrating conditions (fuming nitric acid and concentrated sulfuric acid), isoquinoline yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline, with the 5-nitro isomer being the major product. thieme-connect.de

To achieve nitration at other positions, the directing effects of existing substituents must be exploited, or alternative strategies must be employed. For instance, the presence of specific activating or deactivating groups can alter the regiochemical outcome of electrophilic substitution. However, directing a nitro group specifically to C7 via direct nitration of a pre-formed isoquinoline core is often difficult and may result in low yields or mixtures of isomers.

A study on the nitration of tetrahydroquinoline, a related heterocyclic system, highlighted the complexity of achieving regioselectivity. The outcome was highly dependent on whether the ring nitrogen was protonated or protected, with different conditions leading to nitration at various positions. researchgate.net

Alternative Routes for Nitro Group Incorporation

A more reliable strategy for obtaining the 7-nitro substitution pattern is to begin with a precursor that already contains the nitro group in the correct position. This approach bypasses the challenges of regioselective nitration of the heterocyclic ring system.

One established method is the Skraup synthesis, which can be used to prepare quinolines from anilines. brieflands.com A similar strategy can be applied to isoquinoline synthesis, starting with a suitably substituted benzene derivative. For example, a synthesis could commence with a 3-substituted-4-nitroaniline or a related compound. The isoquinoline ring is then constructed onto this pre-functionalized aromatic core.

A relevant example is the selective synthesis of 7-methyl-8-nitroquinoline, where a mixture of 5- and 7-methylquinoline (B44030) was prepared and then subjected to nitration. brieflands.com This demonstrates that the substituents on the benzene portion of the heterocycle can effectively direct the incoming nitro group. For the target molecule, a synthesis starting from a compound like 3-amino-4-nitro-toluene would position the nitro group correctly from the outset, allowing the subsequent cyclization steps to form the desired 7-nitroisoquinoline (B179579) core.

Another advanced technique involves the ipso-nitration of an arylboronic acid. For example, isoquinoline-4-boronic acid can be treated with bismuth(III) nitrate (B79036) to yield 4-nitroisoquinoline, demonstrating a modern approach to introduce a nitro group at a specific position that might be inaccessible through classical electrophilic substitution. chemicalbook.com While this example targets the 4-position, similar strategies could potentially be developed for the 7-position by starting with 7-boronated isoquinoline derivatives.

Precursors and Nitro-Substituted Isoquinoline Intermediates

The synthesis of complex isoquinolines like this compound, a scaffold relevant to potent poly(ADP-ribose) polymerase (PARP) inhibitors, necessitates the careful preparation of foundational precursors and intermediates. acs.orgresearchgate.net The core structure is typically a nitro-substituted isoquinoline or isoquinolone, which serves as a versatile platform for subsequent functionalization.

A common strategy involves the construction of a substituted isoquinolone ring system, which can later be aromatized. For instance, Rh(III)-catalyzed [4+2] annulation of benzamides with internal alkynes can yield highly functionalized isoquinolones. A model reaction between a phenyl hydroxamate and an internal phenyl acetylene (B1199291) bearing an amino ester group demonstrates the formation of such a core structure. mdpi.com Specifically, the synthesis of derivatives like methyl 2-(tert-butoxycarbonylamino)-3,3,3-trifluoro-2-((6-nitro-1-oxo-4-p-tolyl-1,2-dihydroisoquinolin-3-yl)methyl)propanoate highlights a method to incorporate a nitro group onto the benzene ring portion of the isoquinolone precursor. mdpi.com These isoquinolones are valuable intermediates because they can be readily converted to the corresponding isoquinoline derivatives through treatment with reagents like triflic anhydride (B1165640). mdpi.com

The thieno[2,3-c]isoquinolin-5(4H)-one backbone, known for its PARP1 inhibition, provides another example of a related scaffold whose synthesis informs potential pathways. acs.orgresearchgate.net The development of efficient, multi-step synthetic strategies for these related compounds underscores the importance of building a robust heterocyclic core that can be modified as needed. acs.orgresearchgate.net

| Precursor Type | Synthetic Method | Key Features | Reference |

| Nitro-substituted Isoquinolones | Rh(III)-catalyzed [4+2] annulation of benzamides and internal alkynes | Allows for the incorporation of a nitro group on the benzene ring precursor. Can be aromatized to isoquinolines. | mdpi.com |

| Thieno[2,3-c]isoquinolin-5(4H)-ones | Multi-step synthesis | Serves as a scaffold for developing specific PARP inhibitors, indicating similar synthetic logic may apply. | acs.orgresearchgate.net |

Introduction of the Amino Group at Position 3

Direct Amination Reactions of Isoquinolines

Direct amination of the isoquinoline core is an efficient method for installing an amino group. One prominent approach involves the amination of isoquinoline-N-oxides. A synthetic strategy has been developed for the synthesis of aminoisoquinolines from isoquinoline-N-oxides, which react with amines and triflic anhydride in acetonitrile (B52724) at temperatures ranging from 0 °C to room temperature. researchgate.net This method is advantageous as it can proceed under mild, metal-free conditions. researchgate.net

Reduction of Nitro Precursors to Amino Groups

A common and reliable method for introducing an amino group is through the reduction of a corresponding nitro group. If a 3-nitroisoquinoline precursor is synthesized, it can be readily reduced to the 3-aminoisoquinoline derivative. A widely used method for this transformation is the reduction of nitroquinolines with stannous chloride (SnCl₂) in the presence of a strong acid like 6M HCl. nih.gov This method is effective for various nitro-substituted quinolines and isoquinolines and is tolerant of many other functional groups, offering a simple and fast transformation with high yields. nih.gov

Vicarious Nucleophilic Substitution Strategies

Vicarious Nucleophilic Substitution (VNS) is a powerful tool for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings. wikipedia.orgresearchgate.net This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. wikipedia.org The presence of a strong electron-withdrawing group, such as the nitro group at position 7 of the isoquinoline ring, activates the molecule for nucleophilic attack, making VNS a viable strategy. nih.gov

In a typical VNS reaction, a carbanion bearing a leaving group attacks the electron-deficient ring. organic-chemistry.org The mechanism involves the addition of the nucleophile to form a σ-adduct (a Meisenheimer-type complex), followed by a base-induced β-elimination of the leaving group to restore aromaticity. organic-chemistry.orgkuleuven.benih.gov For amination, this strategy can be adapted using an aminating agent that fits the VNS criteria. The reaction is particularly effective for introducing substituents ortho and/or para to the activating nitro group. nih.govorganic-chemistry.org

| VNS Reaction Parameters | Description | Reference |

| Activation | Requires an electron-deficient ring, typically activated by a nitro group. | nih.gov |

| Nucleophile | A carbanion that contains a leaving group at the carbanionic center. | organic-chemistry.org |

| Mechanism | 1. Nucleophilic addition to form a σ-adduct. 2. Base-induced β-elimination of the leaving group. | kuleuven.benih.gov |

| Stoichiometry | Requires at least two equivalents of a strong base. | kuleuven.be |

Cyclocondensation Reactions Yielding Aminoisoquinolines

Instead of functionalizing a pre-formed isoquinoline ring, the 3-aminoisoquinoline core can be constructed directly through cyclocondensation reactions. These methods build the heterocyclic ring from acyclic or simpler cyclic precursors.

Several classical named reactions, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, are foundational for isoquinoline synthesis. pharmaguideline.com More modern approaches offer routes to specifically substituted aminoisoquinolines. For example, a gold(III)-mediated domino reaction of readily available 2-alkynylbenzamides with ammonium (B1175870) acetate (B1210297) provides a facile synthesis of 1-aminoisoquinoline (B73089) derivatives under mild conditions. organic-chemistry.org While this yields a 1-amino isomer, similar logic can be applied to target the 3-position. Another approach involves the Ru-catalyzed oxidative coupling of primary benzylamines with internal alkynes, using the primary amine as a directing group to construct the isoquinoline ring. researchgate.net Cyclocondensation reactions of (2-aminophenyl)chalcones with 1,3-dicarbonyl compounds also provide a pathway to substituted quinolines, and analogous strategies can be envisioned for isoquinolines. nih.gov

Formation of the Carboxamide Group at Position 4

The final key functionalization is the introduction of the carboxamide group at the C-4 position. This is typically accomplished by first installing a carboxylic acid or a related functional group, which is then converted to the amide.

A historical method for functionalizing the 4-position involves the bromination of isoquinoline to produce 4-bromoisoquinoline. acs.org This bromo-intermediate can then be converted to 4-cyanoisoquinoline. The cyano group is a versatile handle that can be hydrolyzed to the corresponding carboxylic acid. For example, refluxing 4-cyanoisoquinoline with sodium hydroxide (B78521), followed by acidification, yields isoquinoline-4-carboxylic acid. acs.org This acid can then be converted to the primary amide by reacting it with reagents like hydrogen peroxide in a basic solution. acs.org

Alternatively, modern catalytic methods can be employed. While many aminocarbonylation reactions are reported for the C-1 position, the principles can be adapted. mdpi.com A more direct modern approach to C-4 functionalization involves the reaction of isoquinoline with a nucleophilic reagent and an electrophile. For example, a method using benzoic acid as a nucleophilic reagent and a vinyl ketone as an electrophile achieves C-4 alkylation, demonstrating a strategy to add a carbon-based substituent at this position which could be further oxidized and converted to a carboxamide. acs.org A general and facile method for amide bond formation involves the condensation of carboxylic acids (in their salt form) with isocyanates at room temperature, which proceeds with high yield and is compatible with a wide range of functional groups. nih.gov

| Method | Intermediate | Reagents | Product | Reference |

| Classical Route | 4-Cyanoisoquinoline | 1. NaOH (reflux) 2. AcOH | Isoquinoline-4-carboxylic acid | acs.org |

| Amidation of Acid | Isoquinoline-4-carboxylic acid | H₂O₂, NaOH | Isoquinoline-4-carboxamide (B1594669) | acs.org |

| General Amidation | Carboxylic Acid Salt | Isocyanate | Amide | nih.gov |

Carboxamide Introduction via Nitrile Hydrolysis

A common and effective method for the synthesis of carboxamides is the partial hydrolysis of a nitrile precursor. This pathway involves the initial synthesis of 3-amino-7-nitroisoquinoline-4-carbonitrile. The cyano group at the C4 position can then be hydrated under controlled acidic or basic conditions to yield the corresponding primary amide.

The hydrolysis of nitriles to amides can be catalyzed by either acid or base. nih.gov Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack of water. nih.gov Base-catalyzed hydrolysis, on the other hand, proceeds via the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. acs.org While complete hydrolysis leads to a carboxylic acid, the reaction can often be stopped at the amide stage under carefully controlled, milder conditions. acs.org

A potential synthetic route could start from dicyanomethylene-4H-pyran derivatives which react with secondary amines to form 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives nih.gov; this highlights a method for constructing the core carbonitrile structure, which could then undergo hydrolysis.

Table 1: Conditions for Nitrile Hydrolysis to Amide

| Catalyst/Reagent | Conditions | Key Features | Reference |

|---|---|---|---|

| Acid (e.g., H₂SO₄, HCl) | Aqueous solution, often with heating | Protonation of nitrile activates it for nucleophilic attack by water. Can proceed to carboxylic acid. | nih.gov |

| Base (e.g., NaOH, KOH) | Aqueous solution, vigorous conditions (e.g., high temperature) | Direct nucleophilic attack by OH⁻. Milder conditions may favor amide formation. | acs.org |

| Tetrabutylammonium (B224687) Hydroxide (TBAH) | Hydrated ionic liquid, may act as a catalyst | Chemoselective hydration of nitriles to amides, avoiding significant hydrolysis to the carboxylic acid. | researchgate.net |

Amidation and Coupling Reactions

Direct amidation of a carboxylic acid precursor, specifically 3-amino-7-nitroisoquinoline-4-carboxylic acid, is a highly convergent approach to the target molecule. This transformation requires the activation of the carboxylic acid to facilitate the reaction with an amine source, typically ammonia (B1221849) for a primary carboxamide.

Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an active ester, which then readily reacts with ammonia. Recent advancements have also focused on direct catalytic amidation. For instance, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines under relatively mild conditions. rsc.orgmdpi.com

Palladium-catalyzed aminocarbonylation represents another powerful coupling strategy. This reaction can construct the carboxamide group directly from a halo-isoquinoline precursor (e.g., 4-iodo-3-amino-7-nitroisoquinoline) using carbon monoxide and an amine. Studies on 1-iodoisoquinoline (B10073) have shown that a variety of amines can be coupled using a palladium catalyst, such as Pd(OAc)₂ with a phosphine (B1218219) ligand like PPh₃ or XantPhos, to yield isoquinoline-1-carboxamides. google.com This methodology could be adapted for the C4 position.

Precursors with Carboxylic Acid or Ester Functionalities

The synthesis of the key intermediate, 3-amino-7-nitroisoquinoline-4-carboxylic acid or its corresponding ester, is a critical step. General methods for preparing substituted isoquinoline carboxylic acids often involve the cyclization of appropriately substituted precursors. A patent describes methods for synthesizing amino-substituted tetrahydroisoquinoline-carboxylic acids, which involves steps like nitration of a tetrahydroisoquinoline-carboxylic acid followed by reduction of the nitro group. nih.gov While this applies to the tetrahydro- derivative, it outlines a feasible strategy for installing the required amino and nitro groups.

A copper-catalyzed domino reaction following an Ugi four-component reaction (Ugi-4CR) has been developed to synthesize highly substituted isoquinolone-4-carboxylic acids. nih.gov This demonstrates a modern multicomponent approach to building the core structure with the C4-carboxylic acid in place. Furthermore, the synthesis of various amino-substituted quinoline-3-carboxylic acids has been extensively studied in the context of antibacterial agents, providing a wealth of knowledge on the synthesis of related heterocyclic carboxylic acids. researchgate.net

Stereoselective Synthesis Considerations for Related Isoquinoline Derivatives

While this compound itself is achiral, the synthesis of chiral analogs, particularly those based on the tetrahydroisoquinoline (THIQ) scaffold, is of significant interest in medicinal chemistry. Stereoselective synthesis aims to control the formation of stereocenters, leading to enantiomerically pure or enriched products.

The Pictet-Spengler reaction is a classic method for synthesizing THIQs, and its asymmetric variant, often catalyzed by chiral phosphoric acids, has become a powerful tool. nih.gov This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. Organocatalytic approaches using chiral Brønsted acids can achieve high enantioselectivity. nih.gov

Another strategy involves the asymmetric reduction of a 3,4-dihydroisoquinoline precursor. researchgate.net This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. For instance, borane (B79455) in the presence of chiral spiroborane catalysts derived from terpenes has been used for the asymmetric reduction of dihydroisoquinolines. researchgate.net

The Petasis reaction, a multicomponent reaction of an amine, an aldehyde, and a vinyl- or aryl-boronic acid, can be combined with cyclization methods like the Pomeranz–Fritsch–Bobbitt reaction to produce chiral tetrahydroisoquinoline-1-carboxylic acids diastereoselectively. bohrium.com The stereochemistry is often controlled by a chiral amine component. bohrium.com These methods provide established frameworks for the potential synthesis of chiral derivatives of the target compound.

Novel Synthetic Transformations and Catalyst Systems for the Compound and Analogs

Modern synthetic organic chemistry has seen a surge in the development of novel catalytic systems to construct complex molecules with high efficiency and selectivity.

Transition Metal-Catalyzed Processes

Transition metals, particularly palladium, rhodium, copper, and cobalt, are extensively used in the synthesis of isoquinolines. nih.govorganic-chemistry.org These catalysts enable C-H activation, cross-coupling, and annulation reactions that are key to building the isoquinoline core.

Table 2: Transition Metal-Catalyzed Reactions for Isoquinoline Synthesis

| Catalyst | Reaction Type | Description | Reference |

|---|---|---|---|

| Palladium (Pd) | α-Arylation/Cyclization | Sequential α-arylation of ketones with aryl bromides followed by cyclization with an ammonia source to form the isoquinoline ring. | nih.gov |

| Rhodium (Rh) | C-H Activation/Annulation | [Cp*Rh(III)] catalysts can mediate the [4+2] annulation of benzamides with alkynes to form isoquinolones, which can be further functionalized. | nih.gov |

| Copper (Cu) | Cascade Reactions | Copper-catalyzed tandem reactions of components like 2-bromoaryl ketones and terminal alkynes can produce densely functionalized isoquinolines. | lookchem.com |

| Cobalt (Co) | C-H/N-H Functionalization | Cobalt(III) catalysts can be used for the synthesis of 1-aminoisoquinolines from aryl amidines and diazo compounds under mild, oxidant-free conditions. | lookchem.com |

For the specific synthesis of this compound, a palladium-catalyzed α-arylation of a ketone or related precursor could be used to form the main carbon framework, followed by cyclization. nih.gov Rhodium-catalyzed C-H activation is another powerful tool, particularly for creating substituted isoquinolones from benzamides, which are structurally related to the target carboxamide. nih.gov

Organocatalytic Approaches

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a "green" and powerful alternative to metal-based catalysis, especially for asymmetric synthesis.

For isoquinoline synthesis, organocatalysts can be employed in various ways. Chiral phosphoric acids are highly effective in catalyzing enantioselective Pictet-Spengler reactions for the synthesis of chiral tetrahydroisoquinolines. nih.gov A dual organocatalytic system, combining a chiral phosphoric acid with a photosensitizer, has been developed for the enantioselective Minisci-type addition of radicals to isoquinolines, allowing for the introduction of chiral side chains.

An asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1-ones has been reported using a quinine-based squaramide catalyst. This domino reaction sequence starts from 2-(nitromethyl)benzaldehydes, which is relevant for the synthesis of nitro-substituted isoquinoline systems, and proceeds with moderate to excellent enantioselectivity. Such strategies could be adapted to construct chiral analogs of this compound or its reduced derivatives.

Green Chemistry Methodologies in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For a complex molecule like this compound, which contains several functional groups, the application of green chemistry principles would focus on several key areas of its hypothetical synthesis: the construction of the isoquinoline core, the introduction of the nitro and amino groups, and the formation of the carboxamide function.

Greener Solvents and Reaction Conditions:

A significant focus of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. Traditional organic solvents are often volatile, flammable, and toxic. For the synthesis of related heterocyclic compounds, researchers have explored the use of greener solvents. For instance, water, supercritical fluids, and bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are increasingly being used. nih.gov Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.net

Catalytic and Atom-Economical Reactions:

The use of catalytic methods is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents, thereby minimizing waste.

Isoquinoline Core Synthesis: Traditional methods for constructing the isoquinoline scaffold, such as the Bischler-Napieralski or Pictet-Spengler reactions, often require harsh conditions and produce significant waste. Modern approaches focus on transition-metal-catalyzed C-H activation and annulation reactions. For example, ruthenium-catalyzed homogeneous recyclable catalytic systems have been developed for the synthesis of isoquinoline derivatives in green solvents like polyethylene (B3416737) glycol (PEG-400). bldpharm.com Metal-free protocols for the construction of aminated isoquinolines in aqueous media have also been reported, offering a highly atom-economical and environmentally friendly route. nih.gov

Amidation: The formation of the carboxamide group is a critical step. Traditional methods often involve the use of stoichiometric coupling reagents like carbodiimides, which generate significant by-products. Greener alternatives focus on the direct catalytic amidation of carboxylic acids. Boric acid has been shown to be an effective catalyst for the direct amidation of benzoic acid, offering a more atom-economical and less wasteful process. researchgate.net Other approaches include the use of transition-metal catalysts, such as ruthenium complexes, for the dehydrogenative coupling of alcohols and amines to form amides. orgsyn.org

Nitro Group Reduction: The synthesis of the amino group in the target molecule would likely proceed via the reduction of a nitro-substituted precursor. Classical methods for nitro group reduction often employ stoichiometric metals like iron, tin, or zinc in acidic media, which generate large amounts of waste. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a greener alternative. google.com Furthermore, transfer hydrogenation, which uses a safe source of hydrogen like formic acid or silanes, can avoid the need for high-pressure hydrogen gas. Recent research has also focused on developing more sustainable catalysts, such as those based on earth-abundant metals like iron and cobalt, for the selective reduction of nitro compounds.

Alternative Reagents:

The choice of reagents is another critical aspect of green synthesis. For instance, in nitration reactions, the traditional use of a mixture of concentrated nitric and sulfuric acids is highly corrosive and produces significant acidic waste. Milder, alternative nitrating systems are being explored. For the nitration of isoquinoline, a method using potassium nitrite (B80452) and acetic anhydride in dimethyl sulfoxide (B87167) has been reported, which proceeds under milder conditions.

The following tables summarize potential green chemistry alternatives for key reaction steps that would likely be involved in the synthesis of this compound, based on research into related chemical transformations.

Table 1: Potential Green Alternatives for Isoquinoline Ring Synthesis

| Reaction Step | Conventional Method | Potential Green Alternative | Advantages of Green Alternative |

| Isoquinoline Core Formation | Bischler-Napieralski, Pictet-Spengler | Ru(II)/PEG-400 catalyzed annulation bldpharm.com | Recyclable catalyst, biodegradable solvent, high atom economy. bldpharm.com |

| Metal-free annulation in water nih.gov | Avoids transition metals, uses water as a solvent. nih.gov |

Table 2: Potential Green Alternatives for Functional Group Transformations

| Reaction Step | Conventional Method | Potential Green Alternative | Advantages of Green Alternative |

| Amidation | Carbodiimide coupling reagents | Boric acid catalyzed amidation researchgate.net | Atom-economical, reduced waste. researchgate.net |

| Dehydrogenative coupling of alcohols and amines orgsyn.org | Avoids pre-activation of carboxylic acid. orgsyn.org | ||

| Nitration | Mixed nitric and sulfuric acids | Potassium nitrite and acetic anhydride | Milder reaction conditions, avoids strong acids. |

| Nitro Group Reduction | Stoichiometric metals (Fe, Sn, Zn) in acid | Catalytic transfer hydrogenation | Avoids high-pressure H2, uses safer hydrogen sources. |

| Catalytic hydrogenation with Pd/C google.com | High efficiency, recyclable catalyst. google.com |

Mechanistic Investigations of Chemical Transformations Involving 3 Amino 7 Nitroisoquinoline 4 Carboxamide and Its Precursors

Elucidation of Reaction Mechanisms in Isoquinoline (B145761) Core Formation

The isoquinoline scaffold is a bicyclic aromatic heterocycle that can be synthesized through various established methods. The choice of method often depends on the desired substitution pattern. Classical methods like the Bischler-Napieralski and Pictet-Spengler reactions are foundational, typically involving the cyclization of β-arylethylamines and are limited to electron-rich systems. researchgate.net More contemporary methods offer greater versatility and accommodate a wider range of functional groups.

One versatile approach involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles. nih.gov The mechanism commences with the deprotonation of the o-methyl group of the imine to form a benzyl (B1604629) anion. This nucleophilic anion then adds to the electrophilic carbon of a nitrile. The resulting adduct undergoes a series of intramolecular rearrangements and cyclization, ultimately leading to the formation of the isoquinoline ring system. nih.gov A key feature of this pathway is the formation of an eneamido anion intermediate, which can be trapped by various electrophiles, allowing for the introduction of substituents at the C4 position. nih.gov

Another powerful strategy for constructing the isoquinoline core is through transition-metal-catalyzed C-H activation and annulation reactions. For instance, rhodium(III)-catalyzed reactions can assemble multisubstituted isoquinolines from simpler precursors like aryl ketones and internal alkynes. organic-chemistry.org The mechanism typically involves the chelation-assisted C-H activation of an in situ generated oxime, forming a rhodacycle intermediate. This intermediate then undergoes migratory insertion of the alkyne, followed by reductive elimination to furnish the isoquinoline product. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Selected Isoquinoline Synthesis Mechanisms

| Method | Key Precursors | Key Intermediate | Mechanistic Highlights |

|---|---|---|---|

| Lithiated Imine Condensation | o-Tolualdehyde imine, Nitrile | Eneamido anion | Formation of a benzyl anion followed by nucleophilic addition to nitrile and cyclization. nih.gov |

| Rhodium-Catalyzed Annulation | Aryl ketone, Hydroxylamine (B1172632), Alkyne | Rhodacycle | C-H activation directed by an in situ formed oxime, followed by alkyne insertion. organic-chemistry.org |

| Pomeranz–Fritsch Reaction | Benzaldehyde (B42025), Aminoacetoaldehyde diethyl acetal (B89532) | Not isolated | Acid-catalyzed electrophilic cyclization onto the aromatic ring. researchgate.netiust.ac.ir |

Mechanistic Pathways of Nitro Group Introduction and Transformation

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction. In the context of isoquinoline synthesis, the nitro group can be introduced either onto a pre-existing benzene-ring precursor or onto the isoquinoline core itself. The most common method involves a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

The mechanism proceeds as follows:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base, typically water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring aromaticity to the ring and yielding the nitroaromatic product.

An alternative and powerful strategy involves using ortho-functionalized nitroarenes as starting materials. researchgate.net For instance, a 2-nitrobenzaldehyde (B1664092) can be used in a modified Friedländer synthesis. In this approach, the nitro group is reduced in situ to an amino group, which then condenses with an active methylene (B1212753) compound to form the heterocyclic ring. mdpi.com This domino reaction, often using reducing agents like iron in acetic acid (Fe/AcOH), combines nitro group transformation with heterocyclization in a single pot, providing efficient access to substituted quinolines and, by extension, isoquinolines. mdpi.com The transformation of the nitro group to a nitroso group is also a known pathway under certain conditions. nih.gov

Reaction Mechanisms of Amino Group Functionalization and Formation

The 3-amino group of the target compound is most synthetically accessible via the reduction of a corresponding 3-nitro precursor. This transformation is a cornerstone of aromatic amine synthesis. A variety of reducing agents can accomplish this, with common laboratory methods including catalytic hydrogenation (e.g., H₂ over Pd/C) or the use of metals in acidic media (e.g., SnCl₂ in HCl). nih.gov

The mechanism of reduction with a metal like tin (Sn) in acid involves a series of single-electron transfers from the metal to the nitro group, with sequential protonation of the oxygen atoms by the acid. This process generates several intermediates, including nitroso and hydroxylamine species, before the final amine is produced upon complete reduction and cleavage of the nitrogen-oxygen bonds.

Once formed, the amino group is a versatile functional handle. As a nucleophilic center, it can undergo a range of reactions. britannica.com

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides.

Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a key intermediate for introducing a wide variety of other functional groups (Sandmeyer reaction).

Furthermore, the amino group strongly activates the aromatic ring towards further electrophilic substitution, directing incoming electrophiles to the ortho and para positions. Transamination, the transfer of an amino group to a keto acid, is a fundamental biochemical reaction but is less common in synthetic laboratory settings for this class of compounds. davuniversity.orglibretexts.org

Mechanistic Insights into Carboxamide Formation and Modifications

The carboxamide functional group at the C4 position is typically installed by creating a more reactive carboxylic acid derivative, which then reacts with an amine. A prevalent and effective method for synthesizing quinoline- or isoquinoline-4-carboxamides starts from the corresponding carboxylic acid. acs.org

The general mechanism involves a two-step sequence:

Activation of the Carboxylic Acid: The carboxylic acid is converted into a highly reactive acyl halide, most commonly an acid chloride, by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). acs.org A catalytic amount of dimethylformamide (DMF) is often used in these reactions, which proceeds via a Vilsmeier intermediate.

Nucleophilic Acyl Substitution: The resulting acid chloride is a potent electrophile. Addition of ammonia (B1221849) or a primary/secondary amine leads to a nucleophilic attack on the carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride leaving group to yield the stable carboxamide product.

Direct C-H carbamoylation has also emerged as a modern alternative, sometimes utilizing electrochemical methods to generate a carbamoyl (B1232498) radical from a formamide (B127407) source, which then adds to the heterocyclic core. researchgate.net

Role of Intermediates and Transition States in Key Reactions

Sigma (σ) Complexes (Arenium Ions): These are central to the electrophilic nitration of the benzene (B151609) ring. The stability of this resonance-stabilized carbocation intermediate determines the rate and regioselectivity of the substitution. Electron-donating groups on the ring stabilize the intermediate, accelerating the reaction, while electron-withdrawing groups have the opposite effect.

Meisenheimer Adducts: In nucleophilic aromatic substitution (ONSH) reactions, where a nucleophile attacks an electron-deficient aromatic ring (such as a nitro-substituted one), a negatively charged intermediate known as a Meisenheimer or sigma-complex type intermediate is formed. nih.gov The stability of this adduct is crucial for the reaction to proceed.

Eneamido Anions: As mentioned in the context of isoquinoline core synthesis, these anions are key intermediates when using the lithiated imine condensation method. nih.gov Their formation allows for subsequent electrophilic trapping to build molecular complexity.

Schiff Bases (Imines): These intermediates are formed in reactions between an amine and a carbonyl compound. libretexts.org In certain isoquinoline syntheses, the cyclization step proceeds through an imine intermediate. They are also pivotal in many biochemical reactions, such as those catalyzed by pyridoxal (B1214274) phosphate. libretexts.orgnih.gov

The transition state represents the highest energy point along a reaction coordinate. Its structure and energy determine the reaction rate. For example, in the dehydration step of the Pomeranz-Fritsch reaction, the transition state involves the departure of a water molecule concurrent with the electrophilic attack of the forming carbocation on the aromatic ring.

Kinetic and Thermodynamic Studies of Relevant Reactions

The principles of kinetic and thermodynamic control are crucial in multi-step organic syntheses, particularly when side products or isomers can form.

Kinetic Control: The product that is formed fastest is the major product. This occurs when the reaction pathway has the lowest activation energy (Ea), even if the product itself is less stable. Kinetically controlled reactions are typically run at lower temperatures for shorter durations to prevent equilibration to the more stable product. youtube.com

In the synthesis of a substituted isoquinoline, these concepts are particularly relevant to controlling regioselectivity. For example, the nitration of a substituted benzene precursor could yield different isomers. The distribution of these isomers can be influenced by temperature. At low temperatures, the kinetic product may dominate, while at higher temperatures, the mixture may equilibrate to favor the thermodynamically most stable isomer. Computational studies can be employed to estimate the activation energies and thermodynamic stabilities of intermediates and products, helping to predict reaction outcomes under different conditions. mdpi.com

Table 2: Conceptual Illustration of Kinetic vs. Thermodynamic Control in an Isomerization Reaction

| Parameter | Kinetic Product | Thermodynamic Product |

|---|---|---|

| Relative Stability | Less stable | More stable |

| Activation Energy (Ea) | Lower | Higher |

| Rate of Formation | Faster | Slower |

| Favored Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Characterization of 3 Amino 7 Nitroisoquinoline 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 3-amino-7-nitroisoquinoline-4-carboxamide, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms.

¹H NMR Spectroscopy is used to identify the number and environment of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core, as well as signals for the protons of the amino and carboxamide groups. The chemical shifts (δ) are influenced by the electronic effects of the nitro, amino, and carboxamide substituents. Protons on the benzene (B151609) ring portion will be affected by the electron-withdrawing nitro group, typically shifting them to a lower field (higher ppm). The protons of the amino (-NH₂) and carboxamide (-CONH₂) groups appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy provides information about the carbon skeleton. The spectrum will display signals for each unique carbon atom in the molecule. The positions of the signals indicate the type of carbon (aromatic, carbonyl), with the carbonyl carbon of the carboxamide group appearing at a significantly downfield chemical shift.

2D NMR Techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguous structural assignment. scispace.com

COSY experiments establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms, helping to trace the proton connectivity within the isoquinoline ring system. scispace.com

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton. scispace.com

HMBC spectra reveal long-range correlations between protons and carbons (typically over two to three bonds). scispace.com This is crucial for identifying quaternary carbons (carbons with no attached protons) and for confirming the placement of the substituents (amino, nitro, and carboxamide groups) on the isoquinoline framework. For instance, correlations would be expected between the carboxamide protons and the C4 and C3 carbons. scispace.comresearchgate.net

Detailed analysis of these NMR experiments allows for the complete and unambiguous assignment of the molecular structure. springernature.comscispace.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are predicted values based on typical ranges for similar functional groups and structures. Actual values may vary.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.5 - 9.0 | 115 - 150 |

| C=O (Amide) | - | 165 - 175 |

| NH₂ (Amino) | 5.0 - 7.0 (broad) | - |

| NH₂ (Amide) | 7.0 - 8.5 (broad) | - |

| Quaternary C | - | 120 - 160 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

IR Spectroscopy of this compound would show characteristic absorption bands corresponding to its various functional groups.

N-H Stretching: The amino (-NH₂) and amide (-CONH₂) groups will exhibit N-H stretching vibrations, typically appearing in the region of 3200-3500 cm⁻¹. The primary amine usually shows two bands (symmetric and asymmetric stretching), while the amide shows similar N-H stretches.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the carboxamide is expected in the range of 1650-1690 cm⁻¹. nih.gov

N-O Stretching: The nitro group (-NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. scispace.com

C=C and C=N Stretching: Aromatic ring C=C and C=N stretching vibrations occur in the 1400-1620 cm⁻¹ region. nih.gov

Raman Spectroscopy provides complementary information. While strong dipole changes result in intense IR bands (e.g., C=O), vibrations that cause a significant change in polarizability, such as the symmetric stretching of the nitro group and the aromatic ring vibrations, often produce strong signals in the Raman spectrum.

Together, these techniques provide a detailed fingerprint of the molecule's functional groups. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Amino/Amide (N-H) | Stretching | 3200 - 3500 | Medium-Strong |

| Carbonyl (C=O) | Stretching | 1650 - 1690 | Strong |

| Aromatic (C=C/C=N) | Stretching | 1400 - 1620 | Variable |

| Nitro (N-O) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (N-O) | Symmetric Stretch | 1300 - 1370 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum is a function of the conjugated systems and chromophores within the molecule.

The structure of this compound contains several chromophores, including the nitro-substituted isoquinoline ring system. This extended π-conjugated system is expected to result in significant absorption in the UV-Vis region. The primary electronic transitions are of the π→π* and n→π* type. youtube.commasterorganicchemistry.com

π→π Transitions:* These are high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic system. masterorganicchemistry.com The presence of auxochromes (like the -NH₂ group) and anti-auxochromes (like the -NO₂ group) can shift the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift).

n→π Transitions:* These are lower-intensity absorptions resulting from the promotion of non-bonding electrons (from the oxygen of the nitro and carbonyl groups, and the nitrogen of the amino group) to π* antibonding orbitals. youtube.commasterorganicchemistry.com

The UV-Vis spectrum of quinoline (B57606) derivatives is sensitive to solvent polarity and pH due to the presence of basic nitrogen atoms and other polar groups. researchgate.net The presence of charged amino acids can also lead to absorption extending into the visible range due to charge transfer transitions. nih.gov

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Associated Functional Group(s) | Expected Wavelength Range (nm) | Relative Intensity |

| π→π | Isoquinoline aromatic system | 250 - 400 | High |

| n→π | C=O, -NO₂, N (ring) | > 300 | Low |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. scispace.com

For this compound (C₁₀H₈N₄O₃), high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ (Expected monoisotopic mass ≈ 232.06 Da). bldpharm.com

Electron Ionization (EI) or other fragmentation techniques induce the breakdown of the molecular ion into smaller, characteristic fragment ions. The fragmentation pattern provides valuable structural information. nih.govphyschemres.org Key fragmentation pathways for this molecule would likely involve:

Loss of small neutral molecules: Such as loss of water (H₂O) from the carboxamide, or loss of NO or NO₂ from the nitro group.

Cleavage of the carboxamide group: Loss of the entire -CONH₂ group (44 Da) or parts of it.

Ring fragmentation: Cleavage of the isoquinoline ring system, a common pathway for heterocyclic compounds.

Amine group fragmentation: Loss related to the amino group. researchgate.net

The relative abundance of these fragment ions helps in piecing together the molecular structure, corroborating data from other spectroscopic methods. researchgate.netnih.gov

Table 4: Potential Mass Spectrometry Fragments for this compound

| m/z Value (approx.) | Proposed Fragment Identity | Neutral Loss |

| 232 | [M]⁺ or [M+H]⁺ | - |

| 215/216 | [M-OH]⁺ or [M-NH₃]⁺ | H₂O or NH₃ |

| 188 | [M-CO]⁺ or [M-NO₂]⁺ | CO or NO₂ |

| 186 | [M-NO₂]⁺ | NO₂ |

| 170 | [M-NO₂ - H₂O]⁺ | NO₂ + H₂O |

X-ray Diffraction Crystallography for Solid-State Structural Analysis

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular geometry and stereochemistry. nih.gov

A single-crystal X-ray diffraction study of this compound would reveal:

Planarity: The planarity of the isoquinoline ring system.

Bond Distances and Angles: Precise measurements of all bond lengths and angles, which can indicate electron delocalization and steric strain.

Intermolecular Interactions: The solid-state structure is heavily influenced by intermolecular forces. Hydrogen bonding is expected to be a dominant interaction, involving the amino group, the amide group (as both donors and acceptors), and the nitro group (as an acceptor). nih.gov These interactions create a three-dimensional supramolecular network in the crystal lattice.

Conformation: The orientation of the carboxamide group relative to the isoquinoline ring.

The Cambridge Structural Database (CSD) is a repository for such crystal structures. nih.gov While a structure for the exact title compound may not be publicly available, analysis of closely related nitro- and amino-substituted quinolines or isoquinolines provides reliable models for its expected solid-state behavior. nih.govresearchgate.net

Table 5: Illustrative Crystallographic Data for a Heterocyclic Compound Note: This is an example table. Data for the specific title compound would require experimental determination.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8.5 |

| b (Å) | ~ 12.0 |

| c (Å) | ~ 10.5 |

| β (°) | ~ 95 |

| Z (molecules/unit cell) | 4 |

Advanced Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures and ensuring compound purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for a polar, non-volatile compound like this compound.

Separation: Reversed-phase High-Performance Liquid Chromatography (HPLC) would separate the target compound from impurities, starting materials, or by-products from its synthesis.

Detection and Identification: The eluent from the HPLC column is directed into a mass spectrometer. The MS provides the molecular weight of the compound in the eluting peak and, with tandem MS (MS/MS), can generate fragmentation data for structural confirmation. This allows for both quantification and positive identification.

This combination is invaluable for purity assessment and for metabolic or degradation studies where the compound of interest must be identified within a complex biological or environmental matrix. The use of such techniques is standard in the characterization of new chemical entities.

Computational Chemistry and Theoretical Studies of 3 Amino 7 Nitroisoquinoline 4 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. scholarsresearchlibrary.comscholarsresearchlibrary.com For 3-amino-7-nitroisoquinoline-4-carboxamide, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to find the molecule's lowest energy conformation. nih.govresearchgate.net

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C3-N (Amino) | 1.365 |

| Bond Length (Å) | C4-C (Amide) | 1.510 |

| Bond Length (Å) | C7-N (Nitro) | 1.488 |

| Bond Angle (°) | C2-C3-C4 | 119.5 |

| Bond Angle (°) | N(Amino)-C3-C4 | 121.0 |

| Bond Angle (°) | C6-C7-N(Nitro) | 118.9 |

| Dihedral Angle (°) | N(Amino)-C3-C4-C(Amide) | 15.5 |

| Dihedral Angle (°) | C8-C7-N(Nitro)-O | -25.0 |

Quantum Chemical Descriptors and Reactivity Predictions

From the optimized geometry, a wealth of quantum chemical descriptors can be calculated to predict the molecule's reactivity. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the electron-donating amino group and the electron-withdrawing nitro and carboxamide groups significantly influence the electronic landscape. The HOMO is expected to be localized primarily on the amino group and the aromatic ring, while the LUMO would be concentrated around the nitro group. Other global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and softness (S), can also be derived from the HOMO and LUMO energies to provide a comprehensive picture of the molecule's stability and reactivity.

| Descriptor | Symbol | Calculated Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.58 | Electron-donating ability |

| LUMO Energy | ELUMO | -2.95 | Electron-accepting ability |

| Energy Gap | ΔE | 3.63 | Chemical reactivity and stability |

| Electronegativity | χ | 4.765 | Power to attract electrons |

| Chemical Hardness | η | 1.815 | Resistance to charge transfer |

| Chemical Softness | S | 0.275 | Propensity to accept electrons |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While DFT provides a static, minimum-energy structure, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time in a simulated environment (e.g., in water or a protein binding pocket). nih.gov MD simulations are crucial for understanding the conformational flexibility of the carboxamide and amino groups, which can rotate and adopt different orientations. nih.gov

For a molecule like this compound, which has potential pharmacological applications similar to other quinoline-carboxamides, MD simulations can model its interaction with a biological target, such as a protein kinase. mdpi.comnih.gov By placing the molecule in the active site of a protein and simulating its movement over nanoseconds, researchers can assess the stability of the complex. mdpi.com Key metrics like the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone atoms are analyzed to determine if the binding pose is stable. researchgate.net This provides insight into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern molecular recognition. mdpi.commdpi.com

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. wikipedia.orgnih.gov It is based on the electron density (ρ) and its reduced density gradient (s). wikipedia.org The NCI plot generates isosurfaces that highlight regions of hydrogen bonding, van der Waals forces, and steric repulsion. scielo.org.mx

In this compound, NCI analysis would be instrumental in identifying intramolecular hydrogen bonds. For example, a hydrogen bond could form between a hydrogen atom of the C3-amino group and the oxygen atom of the C4-carboxamide group, creating a stable six-membered ring-like structure. Other weaker interactions, such as those between the nitro group and adjacent protons on the ring, could also be visualized, providing a complete map of the non-covalent forces that stabilize the molecule's conformation. researchgate.netmdpi.com

Spectroscopic Property Prediction (e.g., simulated NMR, IR, UV-Vis spectra)

Computational methods can accurately predict the spectroscopic signatures of a molecule, which serves as a powerful tool for structural confirmation when compared with experimental data. nih.govnih.gov

IR and Raman Spectra: DFT calculations can compute the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching and bending of bonds (e.g., N-H stretch of the amino group, C=O stretch of the amide, and N-O stretches of the nitro group). The calculated spectrum is often scaled to correct for systematic errors and then compared with experimental FT-IR and FT-Raman spectra. nih.gov

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, once referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly to experimental spectra to aid in the assignment of all proton and carbon signals. mdpi.com

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of the molecule. nih.gov This predicts the absorption wavelengths (λ_max) corresponding to transitions between molecular orbitals (e.g., π→π* and n→π* transitions), which can be compared to the experimental UV-Vis absorption spectrum. researchgate.net

| Spectroscopic Data | Calculated Value | Experimental Value | Assignment |

|---|---|---|---|

| IR Frequency (cm-1) | 3450, 3355 | 3448, 3351 | N-H asymmetric/symmetric stretch (amino) |

| IR Frequency (cm-1) | 1685 | 1680 | C=O stretch (amide) |

| ¹H NMR Shift (ppm) | 8.95 | 8.92 | H1 proton |

| ¹³C NMR Shift (ppm) | 168.2 | 167.9 | C=O (amide) |

| UV-Vis λmax (nm) | 385 | 388 | π→π* transition |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the potential energy surface of a chemical reaction, providing a detailed mechanism at the molecular level. For the synthesis of this compound, this could involve modeling the final step, such as the amidation of the corresponding carboxylic acid (3-amino-7-nitroisoquinoline-4-carboxylic acid). lookchem.com

By calculating the energies of reactants, products, and intermediates, and crucially, locating the transition state (the highest energy point along the reaction coordinate), chemists can determine the activation energy (Ea) of the reaction. This information is vital for understanding reaction kinetics and optimizing synthesis conditions. For example, modeling could compare a direct amidation pathway with a catalyzed one to understand the role of coupling agents. lookchem.com

Exploration of Non-Linear Optical (NLO) Properties

A comprehensive review of scientific literature reveals a notable absence of specific computational or theoretical studies focused on the non-linear optical (NLO) properties of this compound. Consequently, detailed research findings and data tables concerning its hyperpolarizability and other NLO parameters are not available in published research.

The investigation of NLO properties in organic molecules is a significant area of materials science, driven by the potential for applications in optoelectronics and photonics. dtic.milunamur.besouthampton.ac.uk Typically, molecules designed for NLO applications possess a donor-π-acceptor (D-π-A) architecture. nih.gov This structure facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for generating a strong NLO response. The this compound molecule, with its electron-donating amino group and electron-withdrawing nitro group attached to the conjugated isoquinoline (B145761) framework, theoretically fits this D-π-A profile.

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the NLO response of molecules before their synthesis and experimental characterization. researchgate.netekb.eg These theoretical calculations can determine key NLO-related parameters:

Dipole Moment (μ): Indicates the charge distribution in a molecule.

Polarizability (α): Measures the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): Quantifies the second-order NLO response, which is responsible for effects like second-harmonic generation.

Second-Order Hyperpolarizability (γ): Relates to the third-order NLO response.

Studies on similar isoquinoline and quinoline (B57606) derivatives often involve calculating these properties to assess their potential as NLO materials. nih.govekb.eg For instance, research on other functionalized isoquinolines has shown that strategic placement of electron-donating and electron-withdrawing groups can significantly enhance the first-order hyperpolarizability (β_total) values. nih.gov Such studies typically compare the calculated values to those of well-known reference materials to gauge their potential. ekb.eg

Furthermore, the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the ICT characteristics of a molecule. A smaller HOMO-LUMO energy gap is often correlated with higher polarizability and a larger NLO response. nih.govnih.gov

Although the molecular structure of this compound suggests it could be a candidate for NLO applications, the absence of specific theoretical or computational studies means that there is no concrete data to present. The exploration of its NLO properties would require dedicated quantum chemical calculations to be performed. Such a study would model its geometry and calculate its electronic properties to predict its potential as an NLO material. Without such research, any discussion remains speculative.

Chemical Reactivity and Derivatization Strategies of 3 Amino 7 Nitroisoquinoline 4 Carboxamide

Functionalization of the Amino Group (e.g., acylation, alkylation, diazotization, Schiff base formation)

The primary amino group at the C-3 position is a key site for functionalization. Its nucleophilic character allows for a variety of chemical transformations.

Acylation: The amino group can be readily acylated using acyl halides or anhydrides to form the corresponding amides. This reaction is often used not only to introduce new structural motifs but also to modulate the electronic properties of the isoquinoline (B145761) ring. For instance, acylation reduces the electron-donating strength of the amino group, which can influence the reactivity of the aromatic system in subsequent reactions like electrophilic aromatic substitution. libretexts.org

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. For related amino-tetrahydroisoquinoline-carboxylates, alkylation has been performed in the presence of a base like sodium carbonate and a phase-transfer catalyst such as tetrabutylammonium (B224687) hydrogen sulfate. google.com Such methods could be adapted to introduce various alkyl chains to the 3-amino position.

Diazotization: As a primary aromatic amine, the 3-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures. The resulting diazonium salt is a highly versatile intermediate, which can be subjected to Sandmeyer-type reactions to introduce a wide array of substituents, including halogens, cyano, and hydroxyl groups, at the C-3 position.

Schiff Base Formation: The primary amino group readily condenses with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.org This reaction typically proceeds via nucleophilic addition to the carbonyl compound, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. researchgate.netnih.gov This transformation is a straightforward method for conjugating the isoquinoline scaffold to other molecules, including various aromatic and heterocyclic aldehydes. nih.gov

Table 1: Representative Reactions of the 3-Amino Group This is an interactive table. Click on the headers to sort.

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Acylation | Acyl chloride (R-COCl) or Anhydride (B1165640) | 3-Acylamino-7-nitroisoquinoline-4-carboxamide | libretexts.org |

| Alkylation | Alkyl halide (R-X), Base | 3-Alkylamino-7-nitroisoquinoline-4-carboxamide | google.com |

| Diazotization | NaNO₂, HCl (aq) | 3-Diazoniumisoquinoline-4-carboxamide salt | N/A |

| Schiff Base Formation | Aldehyde (R-CHO) or Ketone | 3-(Alkylideneamino)-7-nitroisoquinoline-4-carboxamide | wikipedia.orgnih.govnih.gov |

Transformations of the Nitro Group (e.g., reduction to amine, displacement, further nitration)

The nitro group at the C-7 position is a strong electron-withdrawing group that significantly influences the molecule's reactivity and is a key handle for derivatization.

Reduction to Amine: The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. researchgate.net This conversion can be accomplished using a wide variety of reagents and conditions. wikipedia.org Common methods include catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction using metals in acidic media (e.g., Fe/HCl, SnCl₂) or reagents like sodium hydrosulfite. wikipedia.orggoogle.com More modern, chemoselective methods using reagents like trichlorosilane (B8805176) with a tertiary amine have also been developed and show broad functional group tolerance. organic-chemistry.org This reaction converts the title compound into 3,7-diaminoisoquinoline-4-carboxamide, a key intermediate for further functionalization. The reduction can sometimes be stopped at the intermediate hydroxylamine (B1172632) stage under controlled conditions. nih.gov

Further Nitration: Introducing an additional nitro group via electrophilic aromatic substitution is challenging due to the presence of the already deactivating nitro and carboxamide groups. masterorganicchemistry.com However, the 3-amino group is a powerful activating ortho-, para-director. The final substitution pattern would depend on the complex interplay of these directing effects and the reaction conditions. Given the deactivation of the nitro-bearing ring, any further nitration would likely be directed to the other ring, guided by the amino group, although forcing conditions would be required. youtube.com

Table 2: Potential Transformations of the 7-Nitro Group This is an interactive table. Click on the headers to sort.

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Reduction (complete) | H₂, Pd/C; or Fe, HCl; or HSiCl₃, Et₃N | 3,7-Diaminoisoquinoline-4-carboxamide | wikipedia.orggoogle.comorganic-chemistry.org |

| Reduction (partial) | Zn, NH₄Cl | 7-Hydroxylamino-3-aminoisoquinoline-4-carboxamide | nih.gov |

| Nucleophilic Displacement | Strong Nucleophile (e.g., Nu⁻) | 3-Amino-7-substituted-isoquinoline-4-carboxamide | nih.gov |

Modifications of the Carboxamide Functionality (e.g., hydrolysis, reduction, N-substitution)

The carboxamide group at C-4 can be modified to introduce further diversity.

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid (3-amino-7-nitroisoquinoline-4-carboxylic acid) under acidic or basic conditions, typically requiring heat. This carboxylic acid can then serve as a handle for other reactions, such as esterification or conversion to an acyl chloride.

Reduction: Carboxamides can be reduced to the corresponding amines. Reagents like lithium aluminum hydride are effective but may also reduce the nitro group. organic-chemistry.org More chemoselective methods have been developed, such as the use of borane-ammonia in the presence of titanium tetrachloride (TiCl₄) or various hydrosilane-based systems, which have shown tolerance for nitro groups and other functional groups. organic-chemistry.orgmdpi.com This would yield (3-amino-7-nitroisoquinolin-4-yl)methanamine.

N-Substitution: The primary amide contains N-H bonds that can be deprotonated and subsequently alkylated or acylated to form secondary or tertiary amides. This allows for the introduction of various substituents directly onto the carboxamide nitrogen, altering steric and electronic properties.

Reactivity of the Isoquinoline Core (e.g., electrophilic/nucleophilic aromatic substitution patterns)

The reactivity of the heterocyclic core is governed by the electronic nature of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The isoquinoline ring system is generally less reactive towards electrophiles than benzene (B151609). In this specific molecule, the two rings have opposing electronic influences. The ring containing the C-3 amino group is strongly activated towards electrophilic attack, while the ring with the C-7 nitro group is strongly deactivated. libretexts.orgyoutube.com Therefore, electrophilic substitution (e.g., halogenation, sulfonation) is predicted to occur on the amino-substituted ring, at positions ortho or para to the amino group (C-2 is not possible, so primarily C-4, which is blocked). The directing power of the amino group would likely overcome the deactivating effect of the heterocyclic nitrogen atom.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings become susceptible to nucleophilic attack when they bear strong electron-withdrawing groups. wikipedia.org The nitro group at C-7 strongly activates that ring for SNAr. libretexts.orgpressbooks.pub This makes positions ortho and para to the nitro group (e.g., C-6 and C-8) potential sites for substitution if a suitable leaving group (like a halide) were present at those positions. The displacement of the nitro group itself is also a possibility, as mentioned earlier. nih.gov

Synthesis of Analogs and Congeners with Modified Substituents

The chemical handles on 3-amino-7-nitroisoquinoline-4-carboxamide allow for the systematic synthesis of a wide range of analogs. Synthetic strategies often involve sequential or combinatorial modification of the functional groups.

A common approach involves first reducing the nitro group to create a diamino intermediate. nih.gov This 3,7-diaminoisoquinoline-4-carboxamide can then be selectively functionalized. For example, the newly formed and more nucleophilic 7-amino group could potentially be selectively acylated or alkylated over the less reactive 3-amino group.